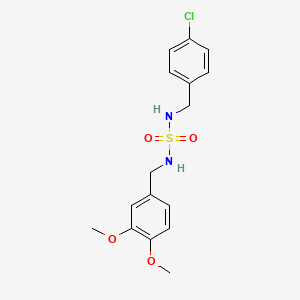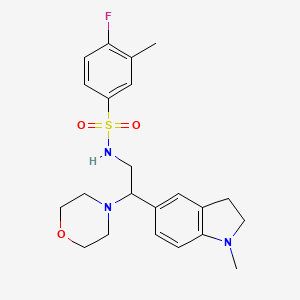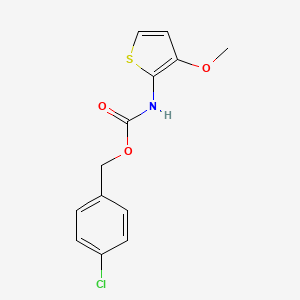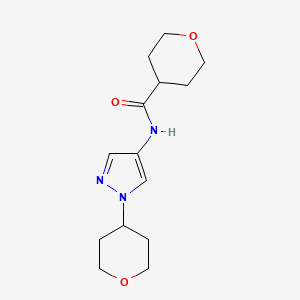![molecular formula C8H18Cl2N2 B2861945 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride CAS No. 2260931-58-4](/img/structure/B2861945.png)
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride, also known as 6-Azaspiro[2.5]octane hydrochloride, is a chemical compound with the linear formula C7H14ClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 147.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Drug Discovery
The synthesis of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives involves diverse chemical reactions that yield novel building blocks for further application in drug discovery. One key method includes multicomponent condensation, leading to omega-unsaturated dicyclopropylmethylamines. These compounds can undergo selective ring-closing metathesis, epoxide opening, or reductive amination to produce heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the significance of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Novel Dipeptide Synthons
The development of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcases the application of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives in peptide synthesis. These compounds facilitate the synthesis of complex peptides, including nonapeptide analogues of antibiotics, demonstrating their utility in advancing peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).
Antibacterial Drugs
The synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has led to potent antibacterial drugs effective against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This research underscores the potential of azaspirocyclic compounds in developing new treatments for respiratory infections, highlighting their significant antibacterial activity (Odagiri et al., 2013).
Anticancer and Antiviral Properties
Azaspirane derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, including multiple myeloma cells. These compounds' ability to inhibit crucial signaling pathways and cytokine secretion in the tumor microenvironment underscores their potential as therapeutic agents in cancer treatment (Hamasaki et al., 2005). Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated anti-coronavirus activity, suggesting the utility of azaspirocyclic compounds in developing antiviral drugs (Apaydın et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-7-5-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZGKGATLJYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

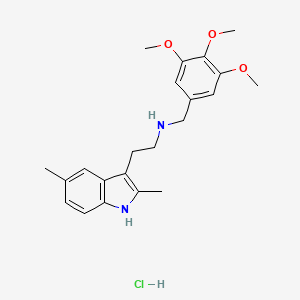

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)
![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)
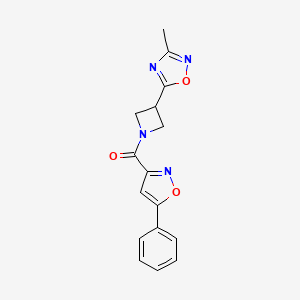
![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2861871.png)
![2-[2-(3-Cyclopropyl-6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2861872.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)
